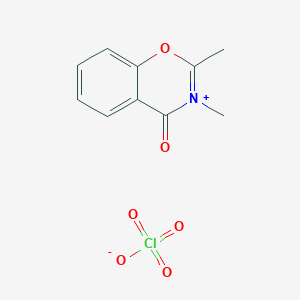![molecular formula C10H16 B14627166 Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- CAS No. 56701-52-1](/img/structure/B14627166.png)
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- is a bicyclic organic compound with the molecular formula C10H16. This compound is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane core with a methyl group and an isopropylidene group attached. It is a monoterpenoid compound, commonly found in various plant volatile oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method includes supercritical extraction or steam distillation to extract plant volatile oils, followed by solvent extraction and preparation of thin layer chromatography .
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- often involve chemical synthesis or biological fermentation. These methods are designed to produce the compound in large quantities while maintaining high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate, allowing for efficient intramolecular cyclization, cyclopropanation, and transannular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and photoredox catalysts. The reactions are typically carried out under blue LED irradiation, which provides the necessary energy for the reactions to proceed .
Major Products Formed: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters. These products are valuable building blocks for medicinal chemistry and other applications .
Scientific Research Applications
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of complex molecules. In biology and medicine, it serves as a building block for bioactive compounds, including potential drugs for psychiatric disorders and cancer . In the industry, it is used in the production of fragrances and flavors due to its presence in plant volatile oils .
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic scaffold allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with specific receptors and enzymes in the body, exerting their effects through modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- include:
- Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
CAS No. |
56701-52-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-6-propan-2-ylidenebicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8H,4-6H2,1-3H3 |
InChI Key |
CSIZHOMQBOGEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C1(CCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


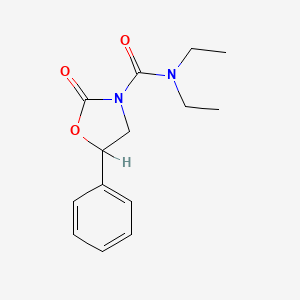
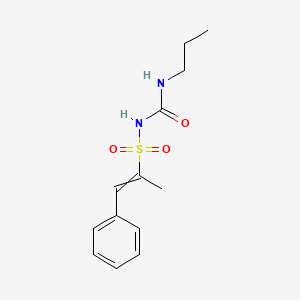

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
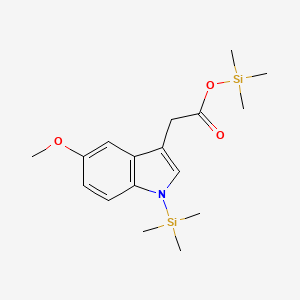
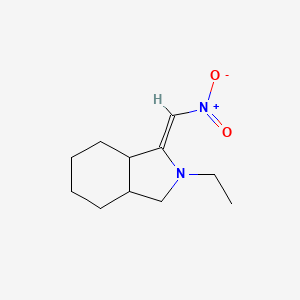

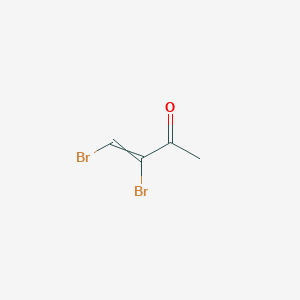
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
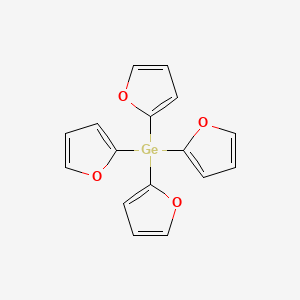
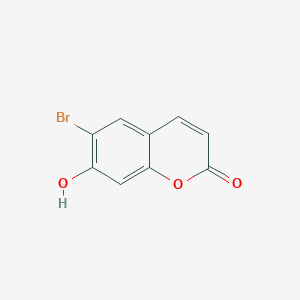
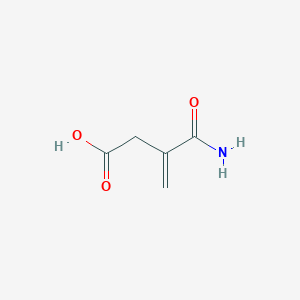
![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
